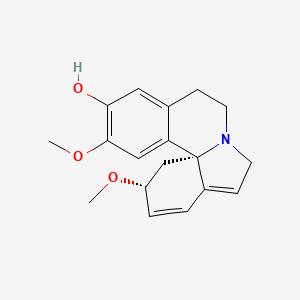

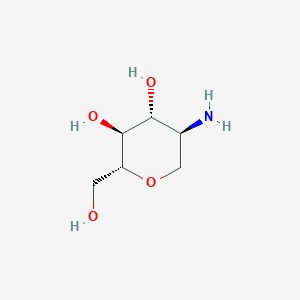

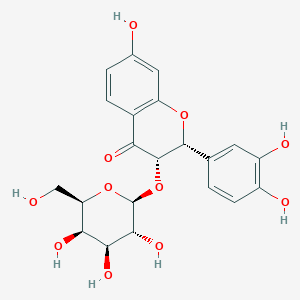

fustin 3-O-beta-D-galactoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

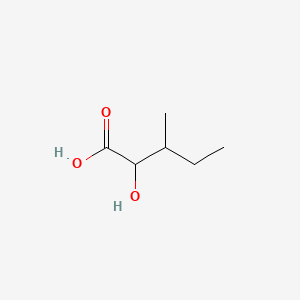

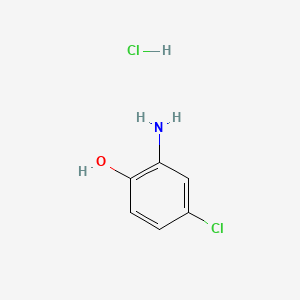

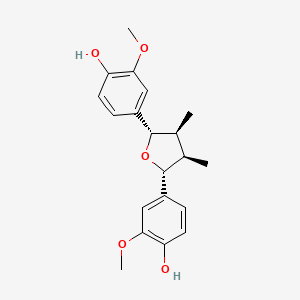

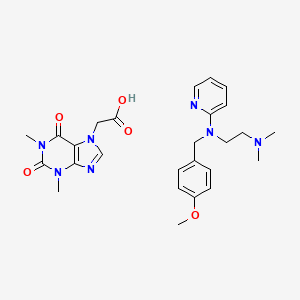

Fustin 3-O-beta-D-galactoside is a flavanone glycoside that consists of fustin attached to a beta-D-galactosyl moiety at position 3 via a glycosidic linkage. It is a beta-D-galactoside, a monosaccharide derivative, a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It derives from a fustin.

Applications De Recherche Scientifique

Enzymatic Interaction and Substrate Specificity

- β-Galactoside α-2-L-fucosyltransferase (FT3) Expression in Colon Adenocarcinoma: A study by Sun et al. (1995) found that the expression of β-galactoside α-2-L-fucosyltransferase, an enzyme associated with fucosylated lactoseries structures like Lewis b and H type 2, is significantly elevated in colon adenocarcinomas and tumor cell lines compared to normal colon mucosa.

- Substrate Specificity of Fucosyltransferases: A study by Lowary et al. (1994) explored the acceptor-substrate specificity of cloned α-(1→2) fucosyltransferase using structural analogues of octyl β-D-galactopyranoside. These substrates included modifications at different positions, revealing insights into the enzyme's specificity and potential inhibitor candidates.

Biosynthesis and Glycosylation

- Biosynthesis of Mammalian Glycoproteins: Research by Beyer et al. (1979) investigated the biosynthetic pathways for forming nonreducing terminal oligosaccharide sequences in mammalian glycoproteins. This study is significant in understanding the role of various glycosyltransferases, including β-galactoside α-1→2 fucosyltransferase, in glycoprotein synthesis.

Cancer Research

- GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase in Serum: Dicioccio et al. (1980) developed a method for determining GDP-L-fucose:β-D-galactoside 2'-fucosyltransferase activity in human serum. This modified method could facilitate the study of α-2-L-fucosyltransferase, which might have implications in cancer research and diagnostics (Dicioccio, Barlow, & Matta, 1980).

Glycosyltransferase Inhibition

- Bisubstrate Analog Inhibitor for α(1----2)-fucosyltransferase: Palcic et al. (1989) synthesized a bisubstrate analog inhibitor for porcine submaxillary β-galactoside α(1----2)-fucosyltransferase, opening new avenues for specific glycosyltransferase inhibitors, crucial in various therapeutic and diagnostic applications (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).

Imaging and Detection Techniques

- In Vivo Imaging of β-galactosidase Activity: A study by Tung et al. (2004) demonstrated a method for in vivo imaging of β-galactosidase activity using a far-red fluorescent switch. This technique could be pivotal in tracking gene expression and enzyme activity in live animals (Tung, Zeng, Shah, Kim, Schellingerhout, & Weissleder, 2004).

Glycosylation in Human Cervical Epithelium

- Characterization of Glycosyltransferases in Human Cervical Epithelium: Scudder and Chantler (1981) characterized a β-galactoside α-2-L-fucosyltransferase in the human cervical epithelium, contributing to our understanding of glycoprotein synthesis in this tissue (Scudder & Chantler, 1981).

Propriétés

Nom du produit |

fustin 3-O-beta-D-galactoside |

|---|---|

Formule moléculaire |

C21H22O11 |

Poids moléculaire |

450.4 g/mol |

Nom IUPAC |

(2R,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-14-16(27)17(28)18(29)21(31-14)32-20-15(26)10-3-2-9(23)6-13(10)30-19(20)8-1-4-11(24)12(25)5-8/h1-6,14,16-25,27-29H,7H2/t14-,16+,17+,18-,19-,20-,21+/m1/s1 |

Clé InChI |

QSWUCBJNTODEKO-PKOGLCCJSA-N |

SMILES isomérique |

C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origine du produit |

United States |

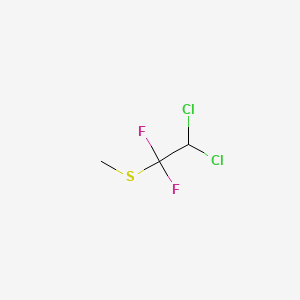

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

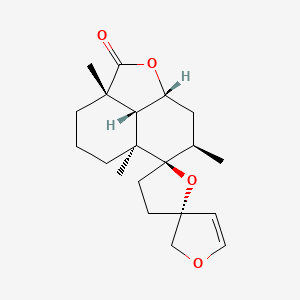

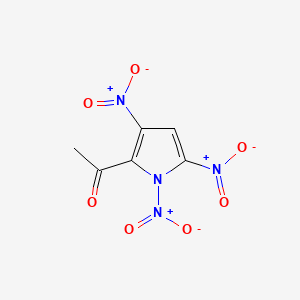

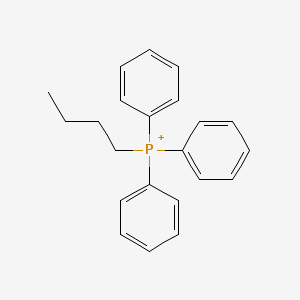

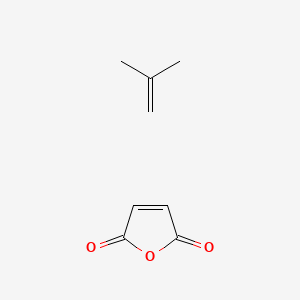

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)